4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a nitro group, a dioxane ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of a diol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the dioxane ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazine derivative with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves the diazotization of an amine group followed by coupling with the nitro-dioxane derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or viral infections.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-thiadiazol-3-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-triazol-3-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine lies in its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. The presence of both a nitro group and an oxadiazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8N6O5 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
4-[(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H8N6O5/c7-4-5(10-17-9-4)8-11-6(12(13)14)1-15-3-16-2-6/h1-3H2,(H2,7,9) |
InChI Key |
SGXJKFLEDMOLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(N=NC2=NON=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
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